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Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in
various cancers, including breast and gastric cancer.[1] While HER2-overexpressing (HER2-
positive) cancers have several targeted treatment options, a significant portion of breast
cancers are classified as HER2-low, defined by an immunohistochemistry (IHC) score of 1+ or
2+ with negative in situ hybridization (ISH) results.[2][3] This patient population, which accounts
for approximately 45-55% of all breast cancer cases, has historically had limited targeted
therapy options.[2][3]

HLX22 is a novel, humanized monoclonal antibody (mAb) that targets the extracellular
subdomain IV of the HERZ2 receptor.[4][5][6] Its binding site is distinct from that of trastuzumab,
which binds to a different region of the HER2 receptor.[4][5][7] This non-competitive binding
allows for the simultaneous attachment of both HLX22 and trastuzumab (or trastuzumab-
containing conjugates like T-DXd) to HER2 dimers on the tumor cell surface.[3][7][8] Preclinical
and clinical studies suggest that this dual blockade enhances the internalization and
subsequent degradation of HER2, leading to a more potent anti-tumor effect.[1][3][6][9]

Currently, Shanghai Henlius Biotech is investigating HLX22 in a Phase 2 clinical trial (HLX22-
BC201) in combination with trastuzumab deruxtecan (T-DXd) for patients with HER2-low,
hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[2][3][10][11][12]
Preclinical studies have demonstrated a synergistic anti-tumor effect and a favorable safety
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profile for this combination.[2][3][11] These application notes provide a summary of available
data and detailed protocols for the preclinical evaluation of HLX22 in HER2-low breast cancer
models.

Quantitative Data Summary

While clinical data for HLX22 in HER2-low breast cancer is not yet available, data from its
Phase 1 trial in HER2-overexpressing solid tumors and its Phase 2 trial in HER2-positive
gastric cancer provide insights into its safety and preliminary efficacy.

Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors Overexpressing HER2[7][13][14]

Parameter Value

Open-label, dose-escalation (3, 10, 25 mg/kg

Study Design
y g Q3W)

] ] 11 patients with HER2-overexpressing
Patient Population ]
advanced solid tumors

Maximum Tolerated Dose (MTD) 25 mg/kg

Dose-Limiting Toxicities (DLTSs) None observed

Lymphocyte count decreased (45.5%), White

Common Treatment-Emergent AEs (>30%) blood cell count decreased (36.4%),
Hypokalemia (36.4%)
Efficacy
Complete Response (CR) 0
Partial Response (PR) 0
Stable Disease (SD) 36.4% (4 patients)
Disease Control Rate (DCR) 36.4% (95% ClI, 7.9-64.8)
Median Progression-Free Survival (PFS) 44.0 days (95% Cl, 41.0-170.0)

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for
HER2-Positive Gastric Cancer (HLX22-GC-201)[15][16]
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Parameter

HLX22 (15 mg/kg) +
Trastuzumab + XELOX
(Group B)

Placebo + Trastuzumab +
XELOX (Group C)

Patient Population

HER2-positive locally
advanced/metastatic
gastric/gastroesophageal

junction cancer (first-line)

HER2-positive locally
advanced/metastatic
gastric/gastroesophageal

junction cancer (first-line)

Median Progression-Free

) Not Reached 8.2 months
Survival (PFS)
Hazard Ratio (HR) for PFS 0.1 (95% ClI, 0.04-0.52) -
Objective Response Rate
82.4% 88.9%
(ORR)
Grade =3 Treatment-Related
94.1% 94.4%

AEs

Grade 5 Treatment-Related
AEs

5.6% (1 patient)

Signaling Pathway and Mechanism of Action

HLX22's uniqgue mechanism involves binding to a distinct epitope on HER2, enabling a dual-
antibody attack when used with trastuzumab or T-DXd. This leads to enhanced receptor
internalization and degradation, which is hypothesized to be particularly effective in HER2-low

tumors where maximizing the therapeutic payload delivery is critical.
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Caption: Mechanism of HLX22 dual HER2 blockade.
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Experimental Protocols

The following protocols are adapted from standard methodologies and should be optimized for
specific experimental conditions and cell lines.

HER2 Binding Affinity and Kinetics

a) Enzyme-Linked Immunosorbent Assay (ELISA) for HER2 Binding
This assay quantifies the binding of HLX22 to recombinant HER2 protein.
o Materials:

o Recombinant human HER2/ErbB2 protein

o 96-well ELISA plates

o HLX22 antibody, isotype control antibody

o HRP-conjugated anti-human IgG secondary antibody

o TMB substrate, Stop Solution (e.g., 1IN H2S0Oa4)

o Wash Buffer (PBS with 0.05% Tween-20), Coating Buffer (e.g., PBS, pH 7.4), Blocking
Buffer (e.g., 5% non-fat milk in Wash Buffer)

e Procedure:

o Coat wells with 100 pL of 1 ug/mL recombinant HER2 protein in Coating Buffer overnight
at 4°C.

o Wash plate 3 times with Wash Buffer.
o Block with 200 uL of Blocking Buffer for 2 hours at room temperature (RT).
o Wash plate 3 times.

o Add 100 pL of serially diluted HLX22 or isotype control (e.g., starting from 10 pg/mL) to
wells in duplicate. Incubate for 1 hour at RT.
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o Wash plate 3 times.

o Add 100 pL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for
1 hour at RT.

o Wash plate 5 times.
o Add 100 pL of TMB substrate. Incubate in the dark for 15-20 minutes.
o Add 100 pL of Stop Solution.
o Read absorbance at 450 nm using a microplate reader.
b) Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (ka, ko) and affinity (Ks).
o Materials:
o SPR instrument (e.g., Biacore)
o CMS5 sensor chip
o Amine coupling kit (EDC, NHS, ethanolamine)
o Recombinant human HER2/ErbB2 protein
o HLX22 antibody
o Running buffer (e.g., HBS-EP+)
e Procedure:
o Equilibrate the system with running buffer.
o Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

o Immobilize recombinant HER2 protein onto the chip surface to the desired response level.
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o Block remaining active sites with ethanolamine.

o Inject a series of HLX22 concentrations (e.g., 0.1 nM to 100 nM) over the chip surface at a
constant flow rate to measure association.

o Flow running buffer over the chip to measure dissociation.
o Regenerate the chip surface if necessary with a low pH glycine solution.

o Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir
binding) to determine ka, ks, and Ko.

In Vitro Cellular Assays

a) Flow Cytometry for Cell Surface Binding

This protocol assesses the binding of HLX22 to HER2-low breast cancer cell lines (e.g., MCF-
7, T-47D).

o Materials:

o HERZ2-low breast cancer cells (e.g., MCF-7) and HER2-negative control cells (e.g., MDA-
MB-231)

o HLX22, isotype control antibody
o Fluorochrome-conjugated anti-human IgG secondary antibody (e.g., Alexa Fluor 488)
o FACS Buffer (PBS, 2% FBS, 0.1% sodium azide)

e Procedure:

[e]

Harvest cells and adjust to a concentration of 1x10°€ cells/mL in ice-cold FACS Buffer.

o

Add 100 pL of cell suspension to each tube.

[¢]

Add HLX22 or isotype control at desired concentrations (e.g., 10 pg/mL).

Incubate on ice for 30-45 minutes.

[¢]
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[e]

Wash cells 3 times with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes.

o

Resuspend cells in 100 pL of diluted fluorochrome-conjugated secondary antibody.

Incubate on ice for 30 minutes in the dark.

[¢]

[¢]

Wash cells 3 times as in step 5.

[e]

Resuspend cells in 300-500 pL of FACS Buffer and analyze on a flow cytometer.
b) Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the effect of HLX22, alone or in combination with T-DXd, on the
metabolic activity of HER2-low cancer cells.

o Materials:

o HER2-low breast cancer cells

[e]

96-well culture plates

o

HLX22, T-DXd, combination, and appropriate controls

[¢]

MTS or MTT reagent

[¢]

Solubilization solution (for MTT)
e Procedure:
o Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.

o Treat cells with serial dilutions of HLX22, T-DXd, or the combination. Include untreated
and vehicle controls.

o Incubate for 72-96 hours.
o Add 20 pL of MTS reagent (or 10 yL of MTT reagent) to each well.

o Incubate for 1-4 hours at 37°C.
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o Ifusing MTT, add 100 pL of solubilization solution and incubate overnight at 37°C.
o Read absorbance at 490 nm (MTS) or 570 nm (MTT).

o Calculate cell viability as a percentage of the untreated control and plot dose-response
curves to determine IC50 values.

c) HER2 Internalization and Degradation Assay (Western Blot)

This assay determines if dual targeting with HLX22 and trastuzumab enhances HER2
degradation.

o Materials:

o HER2-low breast cancer cells

o

HLX22, trastuzumab, combination, and controls

[¢]

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

[¢]

Primary antibodies: anti-HERZ2, anti--actin (loading control)

[e]

HRP-conjugated secondary antibodies

o

SDS-PAGE gels, PVDF membranes, ECL substrate

e Procedure:

[¢]

Plate cells and allow them to reach 70-80% confluency.

o Treat cells with HLX22 (e.g., 20 pg/mL), trastuzumab (20 pg/mL), or the combination for
various time points (e.g., 0, 6, 24, 48 hours).

o Wash cells with cold PBS and lyse with Lysis Buffer.
o Determine protein concentration using a BCA assay.

o Separate 20-30 ug of protein per lane on an SDS-PAGE gel and transfer to a PVDF
membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.

[e]

o

Incubate with primary anti-HER2 antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.

[¢]

o

Detect signal using an ECL substrate and imaging system.

[e]

Strip and re-probe the membrane for 3-actin as a loading control.

o

Quantify band intensity to determine the relative decrease in HER2 protein levels.

In Vivo Preclinical Efficacy

a) HER2-Low Breast Cancer Xenograft Model

This model evaluates the anti-tumor activity of HLX22 in combination with T-DXd in a living

system.
o Materials:
o Immunodeficient mice (e.g., NOD-SCID or NSG)
o HER2-low breast cancer cells (e.g., MCF-7, engineered with estrogen support if needed)
o Matrigel
o HLX22, T-DXd, vehicle control
» Procedure:

o Subcutaneously implant 5-10 million HER2-low cells mixed with Matrigel into the flank of
each mouse.

o Monitor tumor growth. When tumors reach an average volume of 100-150 mm?,
randomize mice into treatment groups (e.g., Vehicle, HLX22 alone, T-DXd alone, HLX22 +
T-DXd).

o Administer treatments as per the planned schedule (e.g., intravenously, once weekly).
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Measure tumor volume with calipers 2-3 times per week.

[e]

o

Monitor body weight and overall animal health.

At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice

[¢]

and excise tumors for further analysis (e.g., IHC, Western blot).

[¢]

Calculate tumor growth inhibition (TGI) for each treatment group.

Preclinical Evaluation Workflow

A typical preclinical workflow is essential to systematically evaluate the potential of HLX22 in
HER2-low breast cancer.

Target Validation
(HERZ2 in low-expressing lines)

Binding Characterization
(ELISA, SPR, Flow Cytometry)

In Vitro Functional Assays
(Viability, Internalization, Degradation)

In Vivo Efficacy
(Xenograft Model)

Toxicology & Safety

(In vivo studies)

IND-Enabling Studies
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Click to download full resolution via product page
Caption: Preclinical workflow for HLX22 evaluation.

Logical Relationship of HLX22 Combination Therapy

The therapeutic strategy for HLX22 in HER2-low breast cancer is based on the synergistic
interaction with an antibody-drug conjugate like T-DXd.
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Caption: Components of HLX22 + T-DXd therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15548792#hix22-for-her2-low-breast-cancer-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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